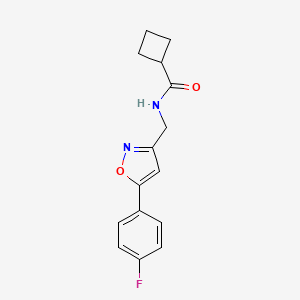

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c16-12-6-4-10(5-7-12)14-8-13(18-20-14)9-17-15(19)11-2-1-3-11/h4-8,11H,1-3,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOVBCQCYIZELA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the cyclobutanecarboxamide moiety can influence the compound’s stability and solubility.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Key Comparative Observations

Cycloalkane Carboxamide Substituents

- Cyclobutane vs. Cyclopropane: The target compound’s cyclobutane carboxamide offers reduced ring strain compared to cyprofuram’s cyclopropane ().

- Functional Role : Cyprofuram’s cyclopropane carboxamide is critical for fungicidal activity, suggesting that the target compound’s cyclobutane analog might exhibit modified potency or selectivity in similar applications .

Fluorophenyl Heterocyclic Systems

- Isoxazole vs. Pyridine/Furopyridine: The 4-fluorophenyl group in the target’s isoxazole system contrasts with Sarizotan’s pyridine () and the MedChemComm compound’s furopyridine (). The fluorine atom in all cases likely enhances membrane permeability and resistance to oxidative metabolism .

- Positional Effects : The fluorophenyl group at the 5-position in the target compound vs. the 4-position in the furopyridine derivative () may alter spatial orientation in binding pockets, affecting affinity .

Amide Linker Variations

- The target compound’s methyl-linked amide differs from flutolanil’s benzamide (). Flutolanil’s trifluoromethyl group increases electronegativity, whereas the target’s cyclobutane may prioritize steric effects .

Hypothetical Implications for Activity

- Pharmaceutical Relevance : The fluorophenyl-isoxazole motif resembles kinase inhibitor scaffolds, while Sarizotan’s neurological activity () implies possible CNS applications if the target compound crosses the blood-brain barrier .

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 250.29 g/mol

- CAS Number : Not specified in the search results, but can be deduced from the structure.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, potentially including enzymes or receptors involved in various disease pathways. The presence of the isoxazole ring is significant as it is known to influence pharmacological properties.

Antiviral Activity

Research has indicated that derivatives of isoxazole compounds exhibit antiviral properties. For instance, a study on isoxazol derivatives demonstrated their effectiveness against influenza viruses, with some compounds showing lower EC values than standard antiviral drugs like ribavirin . Although specific data on this compound was not found, its structural analogs suggest potential antiviral efficacy.

Antitubercular Activity

Another area of interest is the antitubercular activity associated with isoxazole derivatives. Compounds similar to this compound have been reported to inhibit Mycobacterium tuberculosis strains effectively. The structure-activity relationship (SAR) studies indicate that modifications to the isoxazole ring can enhance activity against resistant strains .

Table 1: Biological Activity of Isoxazole Derivatives

| Compound Name | EC (μM) | CC (μM) | Selectivity Index (SI) |

|---|---|---|---|

| N-(2-methoxyphenyl)-isoxazole derivative | 0.253 ± 0.001 | 69.05 ± 0.11 | 272.93 |

| Ribavirin | 9.891 ± 0.06 | 201.80 ± 0.05 | 20.36 |

| N-(p-tolylamino)-isoxazole derivative | MIC < 1 | Not specified | Not specified |

*Data extracted from various studies on related compounds .

Case Study 1: Antiviral Efficacy

A recent study synthesized several isoxazole derivatives and evaluated their antiviral activity against the H1N1 influenza virus using MDCK cell lines. Among the tested compounds, one derivative showed an EC value significantly lower than that of ribavirin, indicating superior antiviral efficacy .

Case Study 2: Antitubercular Activity

In a separate investigation focused on tuberculosis treatment, a series of substituted isoxazoles were found to exhibit potent inhibitory effects against both actively replicating and dormant Mycobacterium tuberculosis strains. This highlights the potential for compounds like this compound in developing new antitubercular agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.